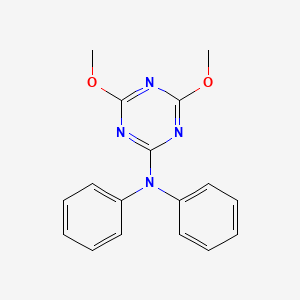
4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with two methoxy groups and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with appropriate nucleophiles. One common method involves the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with methoxy and phenyl groups. The reaction is usually carried out in the presence of a base such as sodium methoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Saturated triazine derivatives.
Scientific Research Applications
4,6-Dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar structure but with a chlorine atom instead of methoxy groups.
4,6-Dimethoxy-1,3,5-triazine: Lacks the phenyl groups present in 4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine.
4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A derivative used in amide coupling reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4,6-dimethoxy-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-16-18-15(19-17(20-16)23-2)21(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
HRSBITDHPVDCSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


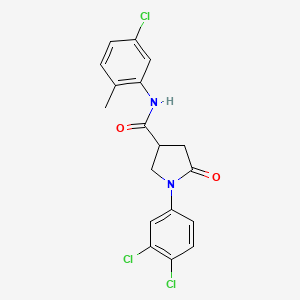
![6-[(2,4-Dichlorophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B11516369.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B11516371.png)
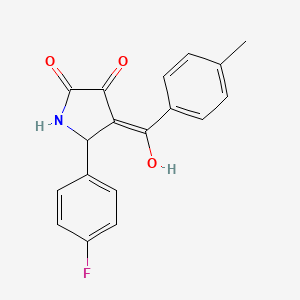
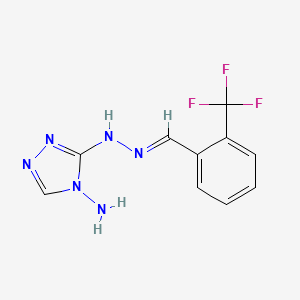
![2,2'-[(2-Thioxo-1,3-dithiole-4,5-diyl)disulfanediyl]bis[1-(4-chlorophenyl)ethanone]](/img/structure/B11516381.png)
![4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid](/img/structure/B11516394.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11516396.png)
![N'-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide](/img/structure/B11516401.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11516407.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B11516412.png)
![3-[(2-Chloroanilino)methyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B11516425.png)
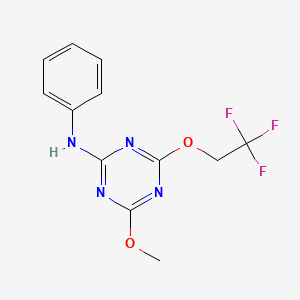
![5-Methyl-2-(methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11516433.png)
